1-(2-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine
Description
Synthesis Analysis
The synthesis of related compounds involves intricate procedures that lay the groundwork for understanding the synthesis of 1-(2-chlorobenzoyl)-4-(2-thienylsulfonyl)piperazine. For instance, the synthesis and biological evaluation of related derivatives as potent allosteric enhancers of the A1 adenosine receptor highlight the significance of substituents on the phenyl ring tethered to the piperazine, affecting the compound's activity (Romagnoli et al., 2008). Additionally, the development of hyperbranched polymers from A2 and BB'2 type monomers via polyaddition of related piperazines emphasizes the versatility and reactivity of these compounds (Yan & Gao, 2000).
Molecular Structure Analysis
The crystal structure of similar compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine, provides insights into the molecular structure of this compound. It reveals that the piperazine ring adopts a chair conformation, with a large discrepancy around the bond angles of the piperazine N atoms, indicating a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of piperazine derivatives can be elucidated by studying their involvement in various chemical reactions. For instance, the synthesis of 1,4-disulfopiperazine-1,4-diium chloride as an efficient ionic catalyst for the synthesis of phthalazine derivatives showcases the compound's utility in promoting reactions under solvent-free conditions (Shirini et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, can be inferred from related compounds. For example, the synthesis and characterization of hyperbranched polysulfone−amine derivatives highlight the solubility of these compounds in water and organic solvents, which is critical for their application in various fields (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and potential for forming derivatives, are crucial for understanding the applications of this compound. Studies on the synthesis and structure-activity relationships of M(2)-selective muscarinic receptor ligands based on similar skeletons reveal the impact of substituents on the compound's affinity and selectivity, indicating the importance of chemical modifications (McCombie et al., 2002).
properties
IUPAC Name |
(2-chlorophenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-13-5-2-1-4-12(13)15(19)17-7-9-18(10-8-17)23(20,21)14-6-3-11-22-14/h1-6,11H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQDGBSAECUNPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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